molecular formula C19H20N2O4 B8218722 Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate

Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate

Cat. No.: B8218722
M. Wt: 340.4 g/mol
InChI Key: YWJXSRRTCSHUAU-AWEZNQCLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Properties

IUPAC Name

benzyl N-[(2S)-1-oxo-1-(phenacylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14(21-19(24)25-13-15-8-4-2-5-9-15)18(23)20-12-17(22)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)(H,21,24)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJXSRRTCSHUAU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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